An In-depth Technical Guide to the Synthesis of Azodicarbonamide from Urea and Hydrazine
An In-depth Technical Guide to the Synthesis of Azodicarbonamide from Urea and Hydrazine
For Researchers, Scientists, and Drug Development Professionals
Azodicarbonamide (ADA), a yellow-orange crystalline solid, is a widely used industrial chemical. Its principal application is as a blowing agent in the production of foamed plastics and rubbers, where its thermal decomposition yields nitrogen, carbon monoxide, carbon dioxide, and ammonia (B1221849) gases.[1][2] It also sees use as a flour bleaching agent and dough conditioner in some countries.[3][4]
The industrial synthesis of azodicarbonamide is a two-step process. The first step involves the condensation reaction of urea (B33335) with hydrazine (B178648) (or its salts) to produce an intermediate compound, 1,2-hydrazodicarbonamide, more commonly known as biurea (B89910).[2][5][6] The second step is the oxidation of this biurea intermediate to yield the final product, azodicarbonamide.[2][4]
This guide provides a detailed overview of this synthesis pathway, including experimental protocols, quantitative data, and process diagrams.
Part 1: Synthesis of Biurea (1,2-Hydrazodicarbonamide)
The initial stage of production is the formation of biurea from the reaction of urea and hydrazine.[4] This condensation reaction can be performed under various conditions, including acidic, alkaline, or acid-free environments.[7][8][9][10] The most common industrial methods often employ an acidic medium to catalyze the reaction.[2][8][11]
Reaction Pathway
The idealized chemical equation for the formation of biurea is:
2 (NH₂)₂CO + N₂H₄ → NH₂CONHNHCONH₂ + 2 NH₃ (Urea + Hydrazine → Biurea + Ammonia)
Experimental Protocols
Several methods for biurea synthesis have been documented. The choice of protocol can affect reaction time, yield, and purity.
Method 1: Acid-Catalyzed Condensation (Sulfuric Acid) This is a widely cited laboratory and industrial-scale method.[2][11]
-
Materials : Hydrazine hydrate (B1144303) (or hydrazine sulfate), urea, sulfuric acid, distilled water.
-
Procedure :
-
In a suitable reaction vessel (e.g., a two-neck, round-bottom flask), hydrazine hydrate (1 equivalent) is dissolved in distilled water.
-
The solution is acidified by the dropwise addition of sulfuric acid (e.g., 50% solution) until a pH of 3-5 is achieved. If using hydrazine sulfate, this pre-acidification may be adjusted.
-
Urea (3 equivalents) is added to the acidified hydrazine solution.
-
The reaction mixture is heated to reflux (approximately 105-125°C) with continuous stirring.[7]
-
The reaction is maintained at reflux for a period of 5 to 9 hours.[2] Throughout the process, the pH should be monitored and maintained within the acidic range (pH 2-5) by adding acid as needed.[2]
-
After the reaction period, the mixture is allowed to cool to room temperature.
-
The precipitated white crystalline biurea is collected by filtration, washed with warm water, and dried.
-
Method 2: Acid-Free Condensation This approach avoids the use of strong acids, potentially reducing equipment corrosion and simplifying waste treatment.[7][9]
-
Materials : Refined hydrazine hydrate, urea.
-
Procedure :
-
Refined hydrazine hydrate and solid urea are charged into a reaction kettle. The weight ratio of effective hydrazine to urea is typically maintained between 0.21 and 0.27.[7]
-
The reaction temperature is controlled at 115-125°C for 8-10 hours under pressure (1.2-3.8 bars) to facilitate the reaction and manage the ammonia byproduct.[7][12]
-
The resulting biurea can be directly used in the subsequent oxidation step without isolation.[12]
-
Quantitative Data for Biurea Synthesis
| Parameter | Acid-Catalyzed Method | Acid-Free Method | Reference |
| Reactant Ratio | 1 eq. Hydrazine : 3 eq. Urea | 0.21-0.27 Hydrazine:Urea (w/w) | [7] |
| Temperature | 105 - 125 °C | 115 - 125 °C | [7] |
| Pressure | Atmospheric | 1.2 - 3.8 bar | [12] |
| Reaction Time | 5 - 9 hours | 8 - 10 hours | [7] |
| pH | 2 - 5 | Not Applicable | [2] |
| Catalyst | Sulfuric Acid / HCl | None | [11][13] |
| Yield | >92% | Not specified, but direct use implies high conversion | [13] |
Part 2: Oxidation of Biurea to Azodicarbonamide
The second and final stage is the oxidation of the biurea intermediate. This step converts the hydrazine bridge (-NH-NH-) into an azo group (-N=N-), resulting in the characteristic yellow-orange azodicarbonamide.[4] Various oxidizing agents can be employed, including sodium hypochlorite, chlorine, sodium chlorate, and hydrogen peroxide.[1][2][3][11] The use of greener oxidants like hydrogen peroxide is gaining traction due to reduced environmental impact.[7][14][15]
Reaction Pathway
The general equation for the oxidation of biurea is:
NH₂CONHNHCONH₂ + [O] → NH₂CON=NCONH₂ + H₂O (Biurea + Oxidizing Agent → Azodicarbonamide + Byproducts)
Experimental Protocols
Method 1: Hydrogen Peroxide Oxidation This method is considered more environmentally friendly as its primary byproduct is water.[7]
-
Materials : Biurea, hydrogen peroxide (e.g., 30-60%), a bromide catalyst (e.g., potassium bromide, sodium bromide, or HBr), water.[14][16]
-
Procedure :
-
A suspension of biurea (1 equivalent) is prepared in water.
-
A catalytic amount of a bromide compound (e.g., 10 mol% potassium bromide) is added to the suspension. An acid, such as sulfuric or hydrochloric acid, may be added to maintain a pH between 1.0 and 5.0.[17]
-
The mixture is brought to a reaction temperature between 30°C and 70°C.[16][17]
-
Hydrogen peroxide is added dropwise to the stirred suspension over a period of 30-60 minutes.[16]
-
The reaction is allowed to proceed with stirring for an additional 1-2 hours after the H₂O₂ addition is complete.[16]
-
The resulting yellow precipitate of azodicarbonamide is collected by filtration, washed with water, and dried.
-
Method 2: Electrochemical Oxidation A novel and green alternative involves the anodic oxidation of biurea.[6]
-
Materials : Biurea, potassium bromide, hydrochloric acid, water, graphite (B72142) electrodes.
-
Procedure :
-
Synthesized biurea (1 eq.) and potassium bromide (10 mol%) are suspended in a solution of water and hydrochloric acid in an undivided electrochemical cell equipped with two graphite electrodes.
-
The reaction is conducted at 20°C with vigorous stirring.
-
A constant potential is applied to the cell in cycles (e.g., 0.1 V for 5 minutes, followed by a 3-minute pause, repeated six times).
-
The total reaction time is approximately 45 minutes.
-
The yellow precipitate is collected by filtration, washed with water, and dried at room temperature.
-
Quantitative Data for Biurea Oxidation
| Parameter | H₂O₂ Oxidation | Electrochemical Oxidation | Reference |
| Oxidizing Agent | Hydrogen Peroxide | Electric Potential | [15] |
| Catalyst | Bromide compound (KBr, NaBr, etc.) | Potassium Bromide | [14] |
| Temperature | 30 - 70 °C | 20 °C | [16][17] |
| Reaction Time | 1.5 - 12 hours | ~45 minutes | [16][17] |
| pH | 1.0 - 5.0 | Acidic (HCl) | [17] |
| Yield | >95% | Not specified, but "complete conversion" noted | [6][14][15] |
Process Visualization
The overall synthesis can be visualized as a two-step logical workflow.
Caption: Overall workflow for Azodicarbonamide synthesis.
Caption: Experimental workflow for acid-catalyzed biurea synthesis.
References
- 1. Azodicarbonamide (CICADS) [inchem.org]
- 2. ijnc.ir [ijnc.ir]
- 3. acs.org [acs.org]
- 4. Azodicarbonamide - Wikipedia [en.wikipedia.org]
- 5. Biurea - Wikipedia [en.wikipedia.org]
- 6. Green Synthesis of Azodicarbonamide (ADCA) Foaming Agent via Electrosynthesis of Hydrazodicarbonamide (Biurea) [orgchemres.org]
- 7. CN103755599A - Preparation process of azodicarbonamide - Google Patents [patents.google.com]
- 8. ijnc.ir [ijnc.ir]
- 9. Kinetics of Biurea Synthesis from Hydrazine Hydrate and Urea in Acid-free Environment-Academax [academax.com]
- 10. Process Data set: azodicarbonamide production; technology mix; production mix, at plant; 100% active substance (en) - Data on the Production of Chemicals [ecoinvent.lca-data.com]
- 11. globallcadataaccess.org [globallcadataaccess.org]
- 12. DE2532380A1 - Hydrazodicarbonamide from urea and hydrazine or hydrazine hydrate - at 105-140 degree C and 1.2-3.8 bars pressure without a catalyst - Google Patents [patents.google.com]
- 13. CN1295210C - Biurea synthesis technology - Google Patents [patents.google.com]
- 14. The discussion on synthesis process of Azodicarbonamide [ijnc.ir]
- 15. Study on Catalytic Synthesis of Azodicarbonamide with Hydrogen Peroxide as a Green Oxidant [ijnc.ir]
- 16. US3876622A - Process for the preparation of azodicarbonamides modified with metallic compounds - Google Patents [patents.google.com]
- 17. US4088643A - Process for the production of azodicarbonamide - Google Patents [patents.google.com]
